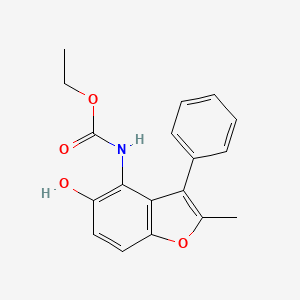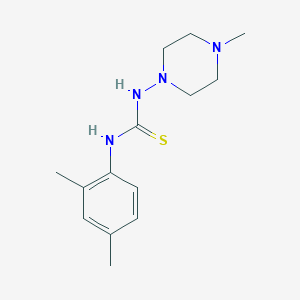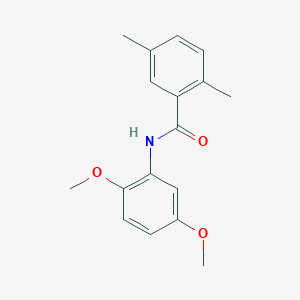![molecular formula C16H14N4O2 B5693239 3-METHYL-4-OXO-N-[(PYRIDIN-3-YL)METHYL]-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE](/img/structure/B5693239.png)
3-METHYL-4-OXO-N-[(PYRIDIN-3-YL)METHYL]-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-4-OXO-N-[(PYRIDIN-3-YL)METHYL]-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazine core, a pyridine ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-OXO-N-[(PYRIDIN-3-YL)METHYL]-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and phthalic anhydride under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with the phthalazine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-OXO-N-[(PYRIDIN-3-YL)METHYL]-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-METHYL-4-OXO-N-[(PYRIDIN-3-YL)METHYL]-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-METHYL-4-OXO-N-[(PYRIDIN-3-YL)METHYL]-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
3-METHYL-4-OXO-N-[(PYRIDIN-3-YL)METHYL]-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-methyl-4-oxo-N-(pyridin-3-ylmethyl)phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-20-16(22)13-7-3-2-6-12(13)14(19-20)15(21)18-10-11-5-4-8-17-9-11/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPBMAQUYZODNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5693163.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5693168.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5693181.png)
![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5693205.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)
![N-(4-{[(4-fluorophenyl)carbamothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5693234.png)
![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)
![2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B5693254.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

